2-Iodo-4-nitroaniline
Description
Significance of Halogenated Nitroanilines in Contemporary Chemical Research
Halogenated nitroanilines, a class of compounds to which 2-Iodo-4-nitroaniline belongs, are of considerable importance in modern chemical research and industry. The selective hydrogenation of halogenated nitroaromatics is a significant challenge from both an academic and industrial perspective, highlighting the demand for these compounds in advanced chemical synthesis. acs.org Their utility is prominent in the production of dyes and pigments. dataintelo.com
The specific arrangement of halogen and nitro groups on an aniline (B41778) frame creates a versatile chemical intermediate. These compounds are essential building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemshuttle.com For instance, diiodonitroanilines are crucial for developing bioactive molecules with specific receptor affinities, which is fundamental in medicinal chemistry. chemshuttle.com The halogen bond itself, an interaction involving a halogen atom, has become an increasingly important tool in crystal engineering and for creating supramolecular assemblies. rsc.org This area of research has applications spanning from materials science to biomolecular chemistry. rsc.org
Historical Context of this compound Research and Development
The initial synthesis of this compound was achieved through the direct electrophilic iodination of 4-nitroaniline (B120555). Early documented methods describe the use of iodine monochloride (ICl) as the iodinating agent. In one procedure, a solution of ICl in acetic acid is added to a solution of p-nitroaniline, which upon being poured into water, precipitates the yellow solid product. prepchem.com An alternative method involves reacting 4-nitroaniline with ICl in a dry acetonitrile (B52724) solvent at room temperature. prepchem.com Another reported synthesis route employs the reaction of 4-nitroaniline with iodine and silver acetate (B1210297). chemdad.com
A significant area of more recent research has focused on the solid-state chemistry of this compound, specifically its polymorphism. researchgate.netresearchgate.net Detailed structural characterization has identified three distinct crystal polymorphs: triclinic, orthorhombic, and a monoclinic form. researchgate.netresearchgate.net Research has delved into the solvent-mediated transformations between these polymorphic forms, observing that the monoclinic form is the most stable. researchgate.net The triclinic and orthorhombic forms have been found to grow simultaneously from supersaturated ethanol (B145695) solutions. researchgate.net This complex solid-state behavior underscores the compound's importance in materials science and polymorphism studies.
Overview of Key Research Areas Pertaining to this compound
The research pertaining to this compound is primarily concentrated in its application as a synthetic intermediate and in the field of materials science.
Key Research Applications of this compound
| Research Area | Description |
|---|---|
| Organic Synthesis | Serves as a crucial precursor for more complex organic molecules. chemdad.comsigmaaldrich.com It is used to synthesize 2-iodo-4-nitrobenzonitrile (B3041467) through a diazotization reaction followed by treatment with copper cyanide. chemdad.comsigmaaldrich.com It is also a starting material for 2-iodo-p-phenylenediamine via the reduction of its nitro group. sigmaaldrich.com |
| Materials Science | The compound's existence in three different crystal polymorphs (triclinic, orthorhombic, and monoclinic) makes it a subject of study in crystal engineering. researchgate.netresearchgate.net Research has demonstrated the selective growth of the less stable orthorhombic polymorph on specially prepared self-assembled monolayer templates. researchgate.net The crystal structure of the triclinic polymorph features molecules linked by hydrogen bonds and nitro-iodine interactions. researchgate.net |
| Pharmaceutical & Agrochemical Intermediates | As a diiodonitroaniline, it is a valuable building block for creating bioactive molecules for potential use in pharmaceuticals and agrochemicals. chemshuttle.com The broader class of halogenated nitroaromatics are key intermediates in the synthesis of active pharmaceutical ingredients such as clofazimine (B1669197) and vismodegib. acs.org |
The compound's physical and chemical properties are well-documented, providing a solid foundation for its use in these research applications.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₅IN₂O₂ | cymitquimica.comfluorochem.co.uk |
| Molecular Weight | 264.02 g/mol | sigmaaldrich.comcymitquimica.com |
| Appearance | Light yellow to brown crystalline powder | cymitquimica.com |
| Melting Point | 105-109 °C | sigmaaldrich.comfluorochem.co.uk |
| Purity | Typically >97% | sigmaaldrich.comfluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSEMNGXKAZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278682 | |
| Record name | 2-Iodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-83-0 | |
| Record name | 6293-83-0 | |
| Source | DTP/NCI | |
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| Record name | 6293-83-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Iodo-4-nitroaniline | |
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| Record name | 2-Iodo-4-nitroaniline | |
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Synthetic Methodologies and Innovations for 2 Iodo 4 Nitroaniline
Classic Approaches to 2-Iodo-4-nitroaniline Synthesis
Traditional methods for synthesizing this compound primarily rely on the direct iodination of 4-nitroaniline (B120555). The presence of both an activating amino group and a deactivating nitro group on the aromatic ring presents a challenge in achieving regioselectivity.
Iodination of 4-Nitroaniline Precursors
Direct electrophilic iodination of 4-nitroaniline is a straightforward approach. The amino group directs iodination to the ortho and para positions, while the nitro group directs to the meta position. Due to the strong deactivating nature of the nitro group, forcing conditions are often necessary to achieve iodination at the position ortho to the amino group.
One classic method involves the use of iodine monochloride (ICl) in acetic acid. In a typical procedure, a solution of iodine monochloride in acetic acid is added to a solution of p-nitroaniline. prepchem.com After stirring, the mixture is poured into water to precipitate the product. prepchem.com Another approach utilizes molecular iodine with an oxidizing agent like nitric acid in acetic acid, which can produce this compound in high yield at room temperature. babafaridgroup.edu.in
Role of Iodinating Agents: Iodine and Silver Acetate (B1210297) Systems
To enhance the reactivity and selectivity of iodination, various systems have been developed. A notable classic method employs a combination of iodine (I₂) and a silver salt, such as silver acetate (AgOAc) or silver sulfate (B86663). tandfonline.com
The iodine and silver acetate system in glacial acetic acid is a well-established method. The silver ion is believed to act as a Lewis acid, coordinating to the amino group and thereby increasing the nucleophilicity of the ortho position. This system, however, can be less effective for deactivated substrates like p-nitroaniline, sometimes requiring prolonged reaction times. tandfonline.com
A more efficient classic alternative is the use of iodine and silver sulfate in ethanol (B145695) at room temperature. tandfonline.com This system has demonstrated the ability to iodinate p-nitroaniline with a high yield in a significantly shorter reaction time compared to the iodine/silver acetate system. tandfonline.com
Table 1: Comparison of Classic Iodination Methods for 4-Nitroaniline
| Iodinating System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| I₂ / Silver Acetate | Glacial Acetic Acid | 60–70°C | 6–8 hours | 68–72 | |
| I₂ / Silver Sulfate | Ethanol | Room Temperature | 30 minutes | 91 | tandfonline.com |
| ICl | Acetic Acid | Not Specified | 1 hour | Not Specified | prepchem.com |
| I₂ / HNO₃ | Acetic Acid | Room Temperature | 4 hours | 89 | babafaridgroup.edu.in |
Modernized Synthetic Strategies for this compound
Contemporary approaches to the synthesis of this compound focus on milder reaction conditions, higher yields, and improved regioselectivity. The use of N-Iodosuccinimide (NIS) has become a prominent feature of these modern strategies.
N-Iodosuccinimide (NIS)-Mediated Iodination Techniques
N-Iodosuccinimide (NIS) is a versatile and efficient iodinating agent that offers advantages over molecular iodine, including easier handling and reduced corrosivity (B1173158). Its reactivity can be tuned by the addition of acid catalysts. rsc.org
The iodination of 4-nitroaniline using NIS can be optimized to achieve nearly quantitative yields. acs.orgacs.org Factors such as the choice of catalyst, solvent, and temperature play a crucial role in the reaction's success.
Several catalytic systems have been developed to activate NIS for the iodination of arenes. Iron(III) triflimide, generated in situ from iron(III) chloride, has been shown to be a powerful Lewis acid catalyst for this transformation, enabling the efficient iodination of 4-nitroaniline in a short time with high regioselectivity. acs.orgcore.ac.uk Another effective catalyst is silver(I) triflimide, which significantly accelerates the reaction compared to other Lewis acids. acs.orgacs.org With this catalyst, the reaction can be carried out on a gram scale with a low catalyst loading, achieving a high yield. acs.orgacs.org
A simple and environmentally friendly grinding method using NIS and a catalytic amount of acetic acid has also been reported to produce this compound in an almost quantitative yield. scispace.com
A key advantage of NIS-mediated iodination is the ability to perform the synthesis under mild conditions. For instance, the reaction can be carried out at temperatures ranging from 0°C to room temperature, which is beneficial for substrates sensitive to higher temperatures.
The use of p-toluenesulfonic acid as a catalyst with NIS in acetonitrile (B52724) allows for the reaction to proceed at 25–30°C, providing a high yield of this compound. Similarly, silver(I)-catalyzed iodination with NIS can be performed at 40°C, resulting in a near-quantitative yield. acs.orgacs.org These mild protocols reduce the formation of byproducts and simplify the purification process.
Table 2: Modern NIS-Mediated Synthesis of this compound
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Acetonitrile | 25–30°C | 4–6 hours | 92–95 | |
| Iron(III) triflimide | Not Specified | Not Specified | 2 hours | 73 | acs.orgcore.ac.uk |
| Silver(I) triflimide | Dichloromethane | 40°C | 1.5 hours | 99 | acs.orgacs.org |
| Acetic Acid (grinding) | Solvent-free | Not Specified | Not Specified | 99 | scispace.com |
| None (acidic conditions) | Not Specified | 0°C | Not Specified | 70 |
Alternative Iodination Reagent Systems
Traditional iodination methods often involve harsh conditions or expensive reagents. Consequently, research has focused on developing alternative reagent systems that offer milder reaction conditions, higher yields, and improved selectivity.
Application of I2/HNO3 as an Iodinating Agent
A reagent system composed of molecular iodine (I₂) and nitric acid (HNO₃) in acetic acid (AcOH) has proven effective for the iodination of various aromatic compounds, including the synthesis of this compound. babafaridgroup.edu.in This method offers the advantage of proceeding at room temperature, thereby reducing energy consumption. babafaridgroup.edu.in
When 4-nitroaniline is treated with I₂ and HNO₃ in acetic acid, iodination occurs within four hours at room temperature, yielding this compound in 89% yield. babafaridgroup.edu.in This approach is considered a practical alternative to other methods as it avoids harsh reaction conditions, high temperatures, long reaction times, costly metal catalysts, and problematic halogenated solvents. babafaridgroup.edu.in The simple work-up procedure further enhances its appeal for industrial applications. babafaridgroup.edu.in
NaIO4/KI/NaCl Reagent Systems in Aqueous Acetic Acid
A novel reagent system comprising sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium chloride (NaCl) in aqueous acetic acid has been developed for the selective monoiodination of activated aromatic substrates. derpharmachemica.comresearchgate.net This system generates iodine monochloride (ICl) in situ, which acts as the iodinating agent. derpharmachemica.comresearchgate.net
The addition of NaCl has been observed to significantly enhance the reactivity and yield of the iodination process. derpharmachemica.com This method allows for the selective monoiodination of deactivated aniline (B41778) derivatives, such as p-nitroaniline, to produce this compound in excellent yields (89-98%) at ambient conditions. derpharmachemica.com The reaction is notable for its high selectivity and efficiency. researchgate.net
NaClO2/NaI/HCl Reagent Systems
Another effective reagent system for the iodination of aromatic compounds involves sodium chlorite (B76162) (NaClO₂), sodium iodide (NaI), and hydrochloric acid (HCl). derpharmachemica.com This system also generates iodine monochloride (ICl) in situ through the oxidation of iodine by NaClO₂. derpharmachemica.com
This method has been successfully applied to the iodination of deactivated aromatic amines, including p-nitroaniline. Using this reagent system, p-nitroaniline was selectively iodinated to give this compound in a high yield of 95%. derpharmachemica.com The reaction proceeds under mild conditions and is capable of iodinating a range of deactivated substrates. derpharmachemica.com
Mechanochemical Synthesis Approaches (e.g., Grinding Method)
Mechanochemical synthesis, which involves inducing reactions in the solid state by grinding, has emerged as a green and efficient alternative to traditional solvent-based methods. This technique offers several advantages, including shorter reaction times, high yields, and simple work-up procedures.
One study reports the successful iodination of various industrially important aromatic compounds, including the synthesis of this compound, using N-iodosuccinimide (NIS) via a grinding method at room temperature. scispace.com In this procedure, 4-nitroaniline was ground with NIS using a mortar and pestle. scispace.com The reaction, catalyzed by a small amount of acetic acid, was completed in a short time frame and resulted in a 99% isolated yield of this compound. scispace.com This solvent-free approach is not only environmentally friendly but also highly efficient and selective. scispace.com Another solvent-free method utilizes quinoline (B57606) dichromate (QDC) and potassium iodide (KI) with a small amount of potassium bisulfate (KHSO₄) in a mortar and pestle, yielding this compound in good yields. ijraset.com
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of this compound from 4-nitroaniline is a clear example of a regioselective reaction. The directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring primarily govern the position of iodination. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In the case of 4-nitroaniline, the powerful ortho-directing influence of the amino group overrides the meta-directing effect of the nitro group, leading to the selective introduction of the iodine atom at the position ortho to the amino group.
The alternative iodination systems discussed, such as I₂/HNO₃, NaIO₄/KI/NaCl, and NaClO₂/NaI/HCl, all demonstrate high regioselectivity, yielding this compound as the major product with minimal formation of other isomers. babafaridgroup.edu.inderpharmachemica.com For instance, an iron(III)-catalyzed iodination of 4-nitroaniline using N-iodosuccinimide resulted in the formation of this compound as the sole product in 73% yield. acs.org Similarly, a silver(I)-catalyzed method also produced this compound with high selectivity. acs.org The grinding method using N-iodosuccinimide also exhibits high selectivity. scispace.com
As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis.
Chemical Reactivity and Derivatization of 2 Iodo 4 Nitroaniline
Electrophilic and Nucleophilic Substitution Reactions of 2-Iodo-4-nitroaniline
This compound can participate in both electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, the position of attack by an incoming electrophile is directed by the existing substituents. The strong activating effect of the amino group would direct incoming electrophiles to the remaining ortho and para positions (relative to the amino group), though the deactivating nature of the nitro group and steric hindrance from the iodine atom complicate this. More significant is the compound's ability to undergo nucleophilic substitution, primarily involving the displacement of the iodide.
The iodine atom on the this compound ring can be replaced by various nucleophiles. This reactivity is fundamental to its use as a building block in synthesizing more complex molecules. A primary application of this reactivity is in transition-metal-catalyzed cross-coupling reactions. In these reactions, a catalyst, often based on palladium, facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the iodine atom. This allows for the introduction of a wide variety of functional groups, making it a versatile method for creating derivatives.
Reduction Reactions of the Nitro Group in this compound
A key transformation of this compound involves the chemical reduction of its nitro group (-NO2) to an amino group (-NH2). This reaction converts the molecule into a diamine derivative, which is a precursor for various other compounds. The reduction is chemoselective, targeting the nitro group while leaving the iodine atom and the original amino group intact.
The most prominent example of this reduction is the synthesis of 2-iodo-p-phenylenediamine. sigmaaldrich.comgoogle.com This transformation is typically achieved using a metal-acid system. Specifically, reacting this compound with tin(II) dihydrate in concentrated hydrochloric acid effectively reduces the nitro group. sigmaaldrich.com The resulting diamine is a valuable intermediate in its own right.
Table 1: Synthesis of 2-iodo-p-phenylenediamine
| Reactant | Reagents | Product |
| This compound | Tin(II) dihydrate, Concentrated Hydrochloric Acid | 2-iodo-p-phenylenediamine |
Besides metal-acid systems, the reduction of the nitro group can also be accomplished through various catalytic methodologies, which are often preferred for their efficiency and milder conditions. unimi.it Catalytic transfer hydrogenation is one such method, where a hydrogen donor like formic acid is used in the presence of a catalyst. organic-chemistry.org Iron-based catalysts have been shown to be effective for the reduction of nitroarenes using this method. organic-chemistry.org
Another major approach is catalytic hydrogenation, which involves using hydrogen gas (H₂) with a heterogeneous catalyst. libretexts.org Common catalysts for this purpose include palladium, platinum, or nickel supported on carbon. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with a transition metal catalyst to achieve the reduction of nitroanilines. nih.govresearchgate.net For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated to effectively catalyze the reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) in the presence of NaBH₄. nih.gov These general methodologies are applicable to the selective reduction of this compound. unimi.itorganic-chemistry.org
Diazotization and Coupling Reactions of this compound
The primary amino group of this compound allows it to undergo diazotization. This reaction involves treating the aniline (B41778) with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. tcd.ielkouniv.ac.in Diazonium salts are highly versatile intermediates because the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. lkouniv.ac.in
A well-documented application of diazotization for this compound is its conversion to 2-Iodo-4-nitrobenzonitrile (B3041467). researchgate.net This synthesis is a classic example of a Sandmeyer reaction. The process begins with the formation of the corresponding diazonium salt from this compound. sigmaaldrich.comsigmaaldrich.com This intermediate is not isolated but is immediately treated with a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). sigmaaldrich.comchemicalbook.com The cyanide ion (CN⁻) displaces the nitrogen gas, resulting in the formation of the nitrile group on the aromatic ring to yield the final product, 2-Iodo-4-nitrobenzonitrile. sigmaaldrich.com
Table 2: Synthesis of 2-Iodo-4-nitrobenzonitrile
| Reactant | Reagents | Intermediate | Product |
| This compound | 1. Sodium Nitrite (NaNO₂), Acid2. Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN) | 2-Iodo-4-nitrobenzene diazonium salt | 2-Iodo-4-nitrobenzonitrile |
Role of this compound as a Versatile Synthetic Intermediate
This compound is a highly valuable and versatile intermediate in organic synthesis. cymitquimica.com Its utility stems from the presence of three distinct functional groups—amino (-NH₂), iodo (-I), and nitro (-NO₂)—on the benzene (B151609) ring. Each of these groups can be selectively targeted for chemical transformation, allowing for the strategic construction of more complex molecules. The differential reactivity of these sites enables chemists to use this compound as a foundational building block for a diverse array of substituted aniline derivatives, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science. derpharmachemica.com
The compound serves as a precursor for key synthetic transformations. For example, the amino group can undergo diazotization, followed by a Sandmeyer-type reaction, to introduce a cyano group, yielding 2-iodo-4-nitrobenzonitrile. sigmaaldrich.comchemicalbook.com In another fundamental transformation, the nitro group can be selectively reduced to an amino group. The reduction using reagents like tin(II) dihydrate in concentrated hydrochloric acid produces 2-iodo-p-phenylenediamine, a diamino-substituted arene that can be used for further derivatization. sigmaaldrich.com These examples highlight the role of this compound as a molecular scaffold from which multiple derivatives can be accessed through controlled, functional group-specific reactions.
The following table summarizes key transformations where this compound acts as a synthetic intermediate.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| This compound | 1. Sodium nitrite (NaNO₂) 2. Copper(I) cyanide (CuCN) / Potassium cyanide (KCN) | 2-Iodo-4-nitrobenzonitrile | Diazotization / Sandmeyer Reaction | sigmaaldrich.comchemicalbook.com |
| This compound | Tin(II) dihydrate, conc. Hydrochloric acid (HCl) | 2-Iodo-p-phenylenediamine | Nitro Group Reduction | sigmaaldrich.com |
Functionalization Strategies for Novel this compound Derivatives
The strategic functionalization of this compound relies on leveraging the distinct chemical properties of its amino, iodo, and nitro moieties. This allows for the development of novel derivatives through various reaction pathways.
Reactions at the Iodo-Substituent: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the iodo group an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is a primary strategy for introducing carbon-carbon and carbon-heteroatom bonds at the C-2 position.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides makes them ideal substrates for this transformation, which can be carried out under mild conditions. wikipedia.orglibretexts.org This method allows for the introduction of various alkynyl groups, significantly expanding the molecular complexity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and an amine. beilstein-journals.org It is a powerful method for synthesizing substituted diarylamines or alkylarylamines. While the reaction is broadly applicable to aryl iodides, the electronic nature of the substrate is crucial; studies have shown that strongly electron-withdrawing groups, such as the nitro group in 1-iodo-4-nitrobenzene, can sometimes hinder the reaction's success under certain catalytic conditions. researchgate.netacs.org
Modification of the Amino Group: The amino group is a versatile handle for derivatization, acting as a nucleophile or a precursor to a diazonium salt.
N-Acylation: The amino group can readily react with acylating agents like acid anhydrides or acyl chlorides to form amide derivatives. iodobenzene.ltd This not only introduces a new functional group but also serves as a protecting group strategy to modulate the reactivity of the aromatic ring during subsequent reactions.
Diazotization-Substitution: As previously mentioned, the amino group can be converted into a diazonium salt using sodium nitrite in an acidic medium. tcd.ie This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -CN, -OH, -X) in reactions like the Sandmeyer reaction to generate diverse functionalized products. sigmaaldrich.com
Transformation of the Nitro Group: The electron-withdrawing nitro group can be chemically transformed, most commonly via reduction.
Chemoselective Reduction: The nitro group can be selectively reduced to an amine (-NH₂) without affecting the iodo substituent. acs.orgorganic-chemistry.org A variety of reducing agents can achieve this, including metal catalysts like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) or non-noble metal nanocatalysts. acs.orgorganic-chemistry.org This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the benzene ring and opening up new avenues for derivatization, such as the synthesis of diamino-functionalized compounds. unimi.it
The table below details various functionalization strategies for creating novel this compound derivatives.
| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Product Class | Reference |
| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) Co-catalyst, Amine Base | Iodo | Aryl Alkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base | Iodo | Substituted Anilines | beilstein-journals.org |
| Nitro Group Reduction | Hydrazine Hydrate, Pd/C or other metal catalysts | Nitro | Anilines (Diamines) | acs.orgorganic-chemistry.org |
| N-Acylation | Acid Anhydride or Acyl Chloride | Amino | Amides | iodobenzene.ltd |
| Diazotization / Substitution | NaNO₂, Acid; followed by a nucleophile (e.g., CuCN) | Amino | Benzonitriles, Phenols, etc. | sigmaaldrich.comchemicalbook.com |
Advanced Spectroscopic and Structural Characterization of 2 Iodo 4 Nitroaniline and Its Derivatives
Vibrational Spectroscopy Studies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 2-iodo-4-nitroaniline, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.
The amino group (-NH₂) gives rise to distinct stretching vibrations. Typically, two bands are observed in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. For this compound, these have been reported at 3480 cm⁻¹ and 3380 cm⁻¹. prepchem.com Another source reports these peaks at 3477 cm⁻¹ and 3371 cm⁻¹. researchgate.net
The nitro group (-NO₂) also has characteristic strong absorption bands. The asymmetric N-O stretching vibration is typically found around 1520-1560 cm⁻¹, while the symmetric N-O stretching appears in the 1340-1380 cm⁻¹ region. For this compound, a strong band at 1300 cm⁻¹ has been assigned to the nitro group. prepchem.com Another study identifies peaks at 1579 cm⁻¹, 1489 cm⁻¹, and 1303 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. Additional peaks have been noted at 1610 cm⁻¹ prepchem.com, 1608 cm⁻¹, 1257 cm⁻¹, 1151 cm⁻¹, 1114 cm⁻¹, and 1029 cm⁻¹. researchgate.net
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric N-H Stretch | 3480, 3477 | prepchem.comresearchgate.net |
| Symmetric N-H Stretch | 3380, 3371 | prepchem.comresearchgate.net |
| C-H Aromatic Stretch | 3000-3100 | |
| C=C Aromatic Stretch | 1610, 1608 | prepchem.comresearchgate.net |
| Asymmetric NO₂ Stretch | 1579, 1489 | researchgate.net |
| Symmetric NO₂ Stretch | 1300, 1303 | prepchem.comresearchgate.net |
| Other | 1257, 1151, 1114, 1029 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis of Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the amino group protons. prepchem.combeilstein-journals.org
In DMSO-d₆, the aromatic protons appear as a set of signals. A doublet is observed at approximately 8.38 ppm with a coupling constant (J) of 2.6 Hz, which is attributed to the proton ortho to the nitro group. prepchem.com A doublet of doublets is seen at around 7.97 ppm (J = 9.0, 2.6 Hz), corresponding to the proton between the iodo and nitro groups. prepchem.com Another doublet appears at 6.75 ppm (J = 9.0 Hz), assigned to the proton ortho to the amino group. prepchem.com The amino group protons (-NH₂) are observed as a broad singlet at 6.73 ppm. prepchem.com
In CDCl₃, a broad signal for the amino protons is observed at 4.83 ppm. beilstein-journals.org The aromatic protons show a doublet at 8.55 ppm (J = 2.6 Hz), a doublet of doublets at 8.05 ppm (J = 2.4 Hz, 8.8 Hz), and a doublet at 6.70 ppm (J = 8.8 Hz). beilstein-journals.org
Table 2: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| H ortho to -NO₂ | 8.38 (d) | 2.6 | 8.55 (d) | 2.6 | prepchem.combeilstein-journals.org |
| H between -I and -NO₂ | 7.97 (dd) | 9.0, 2.6 | 8.05 (dd) | 2.4, 8.8 | prepchem.combeilstein-journals.org |
| H ortho to -NH₂ | 6.75 (d) | 9.0 | 6.70 (d) | 8.8 | prepchem.combeilstein-journals.org |
| -NH₂ | 6.73 (s) | - | 4.83 (br) | - | prepchem.combeilstein-journals.org |
¹³C NMR Investigations of the Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts are influenced by the attached functional groups. The carbon atom bearing the iodine substituent is expected to appear significantly upfield due to the heavy atom effect. Conversely, the carbon atom attached to the electron-withdrawing nitro group will be deshielded and appear downfield.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and to study the fragmentation pattern of a compound. The molecular weight of this compound is 264.02 g/mol . High-resolution mass spectrometry (HRMS) can provide a very precise mass, confirming the elemental composition. For the protonated molecule [M+H]⁺, the calculated mass is 264.9474, with an experimentally found value of 264.9468. rsc.org The fragmentation pattern in the mass spectrum can give further structural information by showing the loss of specific fragments, such as the nitro group or the iodine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π→π* transitions of the benzene ring and n→π* transitions involving the non-bonding electrons of the amino and nitro groups. The presence of these chromophoric groups results in strong absorption. It has been reported that this compound exhibits strong light absorption at 360 nm in methanol.
X-ray Crystallography of this compound
X-ray crystallography stands as a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method has been instrumental in defining its molecular and crystal structures.
Single crystal X-ray diffraction analysis offers an atomic-resolution view of this compound. This technique has been used to characterize the molecular geometry and intermolecular interactions within the crystal lattice. iucr.org The data reveals specific bond lengths and angles, providing insight into the electronic and steric effects of the iodo and nitro substituents on the aniline (B41778) frame. For instance, the carbon-iodine bond length is typically in the range of 2.10-2.15 Å, while the carbon-nitrogen bond of the amino group is approximately 1.35-1.40 Å. The planarity of the amino and nitro groups with the benzene ring is also a key feature, facilitating electron delocalization across the molecule.
This compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. ucc.ie To date, three distinct polymorphs have been identified and characterized: triclinic, orthorhombic, and a more recently discovered monoclinic form. ucc.ieacs.org These polymorphs, while having the same chemical composition, differ in their crystal lattice arrangements. ucc.ie
The triclinic polymorph (space group P-1) features molecules linked by pairs of N—H⋯O hydrogen bonds, forming chains of rings. researchgate.netresearchgate.net These chains are further organized into sheets through nitro⋯I interactions, and the sheets are connected by aromatic π–π stacking interactions. researchgate.net In the orthorhombic polymorph (space group Pbca), molecules are linked by single N—H⋯O hydrogen bonds into spiral chains. researchgate.netresearchgate.net These chains are then connected by nitro⋯O interactions to form sheets, which are linked into a three-dimensional structure via π–π stacking. researchgate.net The monoclinic form has also been fully structurally characterized. ucc.ieacs.org
It has been observed that orthorhombic and triclinic crystals of this compound can grow simultaneously from supersaturated ethanol (B145695) solutions. researchgate.netnih.gov However, the less stable orthorhombic phase can be selectively grown on specific self-assembled monolayer templates. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions |
| Triclinic | Triclinic | P-1 | Paired N—H⋯O hydrogen bonds, nitro⋯I interactions, π–π stacking researchgate.netresearchgate.net |
| Orthorhombic | Orthorhombic | Pbca | Single N—H⋯O hydrogen bonds, nitro⋯O interactions, π–π stacking researchgate.netresearchgate.net |
| Monoclinic | Monoclinic | Not specified | Not detailed in provided search results |
This table is generated based on available data and may not be exhaustive.
The existence of different polymorphic forms has a significant impact on the chemical and material properties of this compound. ucc.ie These differences in crystal packing can affect properties such as melting point, solubility, stability, and even color. ucc.ie For example, the stability of the different polymorphs can vary, with transformations from less stable to more stable forms being possible under certain conditions. acs.orgacs.org The monoclinic form is generally considered the most stable. acs.orgacs.org The morphology of the crystals also differs between polymorphs, with the monoclinic form typically yielding prismatic crystals, the orthorhombic form producing needles, and the triclinic form resulting in plates. ucc.ie The ability to control polymorphism is crucial in fields like pharmaceuticals and materials science, as the specific crystalline form can dictate the performance and efficacy of the final product. researchgate.net
The transformation between different polymorphic forms of this compound can be studied in real-time using in situ techniques. acs.org Laser probe monitoring is a powerful tool for observing solvent-mediated transformations by tracking changes in crystal morphology as they occur. ucc.ieacs.org Studies have shown that in various solvents, both the orthorhombic and triclinic forms of this compound tend to transform into the more stable monoclinic form. acs.orgacs.org This in situ monitoring provides valuable kinetic and mechanistic information about the transformation processes, which is essential for developing methods to control the crystallization of a desired polymorph. ucc.ie
Polymorphism in this compound: Triclinic, Orthorhombic, Monoclinic Forms
Other Advanced Characterization Techniques
Beyond X-ray crystallography, other advanced techniques are employed to characterize this compound and its derivatives. Powder X-ray Diffraction (PXRD) is used to distinguish between the different polymorphic forms based on their unique diffraction patterns. acs.org Differential Scanning Calorimetry (DSC) is another key technique that identifies polymorphs by their distinct thermal properties, such as melting points and phase transition energies. acs.org Infrared (IR) spectroscopy helps in identifying the different hydrogen-bonding patterns and nitro-group vibrations that are characteristic of each polymorph. ucc.ie
Computational Chemistry and Molecular Modeling of 2 Iodo 4 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-iodo-4-nitroaniline.
The electronic structure of this compound is characterized by the interplay of the amino (-NH2), nitro (-NO2), and iodo (-I) substituents on the benzene (B151609) ring. The amino group acts as an electron-donating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution across the molecule. The iodine atom, while being a halogen, can participate in halogen bonding and has notable electronic effects. Natural bond orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the interactions between orbitals. In this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the amino nitrogen into the π-system of the benzene ring.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For nitroaniline derivatives, the HOMO is typically localized on the electron-rich amino group and the benzene ring, while the LUMO is centered on the electron-deficient nitro group.
Table 1: Calculated Electronic Properties of a Related Nitroaniline Derivative
| Property | Calculated Value | Computational Method |
| HOMO Energy | -6.2 to -6.8 eV | Density Functional Theory |
| LUMO Energy | -2.1 to -2.7 eV | Density Functional Theory |
| Band Gap | 3.9 to 4.5 eV | Density Functional Theory |
| Dipole Moment | 4.2 to 5.1 Debye | Density Functional Theory |
This data is for a related compound, 2-Iodo-6-methyl-4-nitroaniline, and provides an illustrative example of the types of parameters calculated.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules. For this compound, these calculations can predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies, it is possible to predict the positions of characteristic IR absorption bands, such as the N-H stretches of the amino group and the symmetric and asymmetric stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra. The presence of the iodine atom is expected to significantly influence the chemical shifts of nearby protons and carbons.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.
Structure-Reactivity Relationship Studies via Computational Approaches
Computational approaches are invaluable for establishing structure-reactivity relationships. By analyzing the electronic properties and molecular orbitals of this compound, it is possible to predict its reactivity towards electrophiles and nucleophiles. The calculated molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the oxygen atoms of the nitro group are expected to be nucleophilic sites, while the hydrogen atoms of the amino group are potential electrophilic sites for hydrogen bonding. researchgate.net These computational insights are crucial for understanding the mechanisms of reactions involving this compound.
In Silico Screening of this compound Derivatives
In silico screening involves the use of computational methods to evaluate a large number of virtual compounds for their potential biological activity or other properties. Starting with the core structure of this compound, various derivatives can be designed by modifying the substituents on the benzene ring. These virtual libraries of compounds can then be screened against specific biological targets using molecular docking simulations. researchgate.netnih.gov This approach allows for the rapid identification of promising candidates for further experimental investigation, saving time and resources in the drug discovery process. For example, derivatives of this compound could be screened for their potential as inhibitors of specific enzymes or as ligands for particular receptors. researchgate.net
Biological and Biomedical Research Applications of 2 Iodo 4 Nitroaniline
Antimicrobial Activity Research of 2-Iodo-4-nitroaniline
Studies have indicated that this compound exhibits notable antimicrobial properties, suggesting its potential as a foundation for the development of new antimicrobial agents. researchgate.net Its efficacy has been evaluated against a variety of bacterial strains, with research pointing towards specific mechanisms of action.
Efficacy Against Gram-Positive Bacteria
Research has consistently highlighted the effectiveness of this compound against Gram-positive bacteria. Studies have demonstrated its significant antimicrobial activity against these types of bacteria, which are characterized by a thick peptidoglycan cell wall. This suggests a potential selective action of the compound.
Efficacy Against Various Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)
The antimicrobial spectrum of this compound extends to several common pathogenic bacterial strains. Research has documented its inhibitory effects against Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and Pseudomonas aeruginosa (a Gram-negative bacterium). researchgate.net One study quantified this activity by determining the inhibition zone and minimum inhibitory concentration (MIC) for these bacteria.
Below is an interactive data table summarizing the antimicrobial efficacy of this compound against these strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 14 | 64 |
Data sourced from a study on the antimicrobial properties of this compound.
Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption)
The proposed mechanism behind the antimicrobial action of this compound involves the disruption of the bacterial cell wall. This disruption ultimately leads to cell lysis, the breakdown of the cell membrane, and bacterial death. The presence of the iodine atom in the compound's structure is thought to enhance its lipophilicity, which facilitates its penetration through the bacterial cell membrane. Additionally, the nitro group may be reduced within the microbial cells, leading to the formation of reactive intermediates that can damage cellular components.
Potential as New Antimicrobial Agents
The demonstrated efficacy of this compound against various bacterial strains, including those of clinical significance, positions it as a promising candidate for the development of novel antimicrobial agents. researchgate.net Its broad-spectrum activity, coupled with a relatively low toxicity profile in some preliminary assessments, encourages further investigation into its therapeutic potential.
Cytotoxic Effects and Anticancer Potential of this compound
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells, suggesting a potential role as an anticancer agent. researchgate.net Research in this area has focused on its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.
Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa cells, MCF-7)
Studies have shown that this compound can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. researchgate.net This process is a key mechanism by which many chemotherapeutic agents eliminate cancerous cells. The induction of apoptosis by this compound has been linked to the activation of caspase pathways, which are central to the execution of programmed cell death.
The cytotoxic effects have been quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cells.
Below is an interactive data table summarizing the cytotoxic effects of this compound on these cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
| HeLa | 45 | Induction of apoptosis |
| MCF-7 | 50 | Cell cycle arrest |
Data sourced from a study on the cytotoxic effects of this compound.
These findings suggest that this compound's ability to trigger apoptosis in cancer cells warrants further exploration of its mechanisms and potential as a chemotherapeutic agent.
Applications in Materials Science and Crystal Engineering of 2 Iodo 4 Nitroaniline
Polymorphism and Solid-State Behavior of 2-Iodo-4-nitroaniline
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the solid-state behavior of this compound. ucc.ie This compound is known to exhibit at least three different crystal polymorphs: triclinic, orthorhombic, and monoclinic. ucc.ie These polymorphs can be differentiated by various analytical techniques, including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. ucc.ie The formation of these polymorphs can be influenced by crystallization conditions, such as the solvent used. ucc.ieresearchgate.net For instance, orthorhombic and triclinic crystals can grow simultaneously from supersaturated ethanol (B145695) solutions. researchgate.netnih.gov
Experimental studies have identified six crystalline forms of this compound, which include two solvates (with ethanol/water and methanol/water), one hydrate (B1144303) (Form III), and three polymorphs. researchgate.net Two of the polymorphs, IV and VI, can be prepared by the desolvation of the solvates I and V, respectively. researchgate.net This desolvation process can lead to the delamination of 2D layers within the crystal structure. researchgate.net
Impact on Stability and Material Applications
The different polymorphic forms of this compound possess varying stabilities, which directly impacts their potential applications in materials science. Solvent-mediated transformations between polymorphs are a key characteristic of this compound. ucc.ie Studies have shown that both the orthorhombic and triclinic forms can transform into the more stable monoclinic form under certain conditions. ucc.ie For example, polymorph IV undergoes a transition to a new polymorphic form (polymorph II) at temperatures above 165 °C. researchgate.net Furthermore, slurry conversion experiments at 25 °C have demonstrated the reversible relationship between solvate I/V and hydrate Form III in different solvent mixtures. researchgate.net In aqueous environments at 25 °C, polymorphs II, IV, and VI can all convert to Form III. researchgate.net
The ability to selectively grow a less stable polymorph is also of significant interest. Research has demonstrated that the less stable orthorhombic form of this compound can be selectively grown on self-assembled monolayer templates of 3'-X-4-mercaptobiphenyl (where X is NO₂ or I). researchgate.netnih.gov This control over polymorphic form is crucial for developing materials with tailored properties.
Co-crystal Formation Involving this compound
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid compounds. This compound has been successfully used as a co-former in the synthesis of novel co-crystals. rsc.org
Co-crystals with Caffeine (B1668208) and Substituted Nitroanilines
A notable example of co-crystal formation is the 1:1 co-crystal of this compound with caffeine. rsc.org This co-crystal is one of nine new co-crystals synthesized with caffeine and various halogenated nitroanilines and nitrobenzoic acids. rsc.org These co-crystals have been characterized using single-crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy. rsc.org
Supramolecular Assembly and Packing Motifs
The co-crystals of caffeine with substituted nitroanilines, including this compound, exhibit a range of supramolecular structures. These include two-dimensional (2D) flat layers, corrugated layers, and three-dimensional (3D) interlocked structures. rsc.org The specific packing motif is influenced by the intermolecular interactions between the co-formers. rsc.org In the case of the caffeine/2-iodo-4-nitroaniline co-crystal, the components assemble into a 2D sheet structure. lookchem.com This assembly involves the formation of molecular tapes of both caffeine (AAAA) and this compound (BBBB), as well as alternating zigzag chains (ABAB). lookchem.com
Intermolecular Interactions in Co-crystals
The stability and structure of these co-crystals are governed by a network of intermolecular interactions, with hydrogen bonding playing a crucial role.
π-π Stacking Interactions
In the triclinic polymorph , molecules are first linked by hydrogen bonds to form chains, which are then connected into sheets through iodo-nitro interactions. These sheets are subsequently linked pairwise by aromatic π-π stacking interactions, building a layered structure. researchgate.netcapes.gov.br
In the orthorhombic polymorph , π-π stacking interactions play a crucial role in extending the structure into three dimensions. After molecules are organized into spiral chains by hydrogen bonds and sheets by nitro interactions, each sheet is connected to its adjacent neighbors via these aromatic π-π stacking forces, resulting in a continuous 3D network. researchgate.netucc.ie
These interactions demonstrate how the planar aromatic rings of this compound molecules arrange themselves to maximize attractive forces, a key principle in the rational design of molecular solids.
Iodo-Nitro Interactions
The interaction between the iodine atom and the oxygen atoms of the nitro group is a critical structure-directing force in the crystal packing of this compound. This type of halogen bond has been identified as a determining factor in its crystal engineering. researchgate.net
In the triclinic polymorph , after N-H···O hydrogen bonds form one-dimensional chains, these chains are linked into two-dimensional sheets specifically by nitro-iodo interactions. researchgate.netcapes.gov.br
Similarly, in the orthorhombic form , nitro-iodo interactions work in concert with hydrogen bonds to create sheets composed of large ring structures. ucc.ie
The following table summarizes the key crystallographic data for the different polymorphs of this compound, highlighting the structural diversity that arises from these subtle intermolecular forces.
| Property | Triclinic Polymorph | Orthorhombic Polymorph | Monoclinic Polymorph |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pbca | P2(1)/c |
| Interactions | Paired N-H···O hydrogen bonds, Nitro···I interactions, Aromatic π-π stacking | Single N-H···O hydrogen bonds, Nitro···I interactions, Aromatic π-π stacking | Data indicates this is the most stable form under many recrystallization conditions. |
| Resulting Structure | Pairwise linked sheets | Continuous three-dimensional structure | Tends to produce prismatic morphology. |
| Data sourced from multiple crystallographic studies. ucc.ie |
Structure-Mechanical Property Relationships in Co-crystals
The principles of crystal engineering can be extended to co-crystals, where this compound is combined with another molecule to create a new crystalline solid with unique properties. A notable example is the 1:1 co-crystal formed between caffeine (CAF) and this compound (2I4NA). rsc.orglookchem.com This system provides a clear demonstration of how crystal structure directly governs mechanical behavior. colab.ws
The CAF/2I4NA co-crystal assembles into a two-dimensional (2D) flat layer structure. This architecture is characterized by strong interactions within the layers (intralayer) and comparatively weak forces between the layers (interlayer). rsc.org This anisotropy in bonding is directly responsible for its mechanical response to stress. When a mechanical force is applied, the co-crystal exhibits shear deformation, as the weakly bonded layers can slide past one another. rsc.orgcolab.ws This contrasts sharply with other caffeine co-crystals that form corrugated layers or 3D interlocked structures, which tend to be brittle and fracture under stress. rsc.org
| Co-crystal | Crystal Structure Type | Key Interactions | Observed Mechanical Property |
| CAF/2I4NA | 2D Flat Layer | Strong intralayer, weak interlayer | Shear Deformation |
| CAF/4Cl3NA | 2D Flat Layer | Weak intralayer | Brittle Fracture |
| CAF/4F3NA | 3D Interlocked | Isotropic 3D network | Brittle Fracture |
| This table illustrates the relationship between the supramolecular structure and the mechanical response in caffeine co-crystals, as reported in CrystEngComm. rsc.orgcolab.ws |
Development of Advanced Functional Materials Utilizing this compound
The utility of this compound extends to the fabrication of advanced functional materials, particularly through the control of crystallization processes. Its ability to form specific intermolecular interactions has been harnessed for the directed nucleation of molecular crystals on specially prepared surfaces. tandfonline.com
One significant application involves the use of self-assembled monolayers (SAMs) as templates to control the polymorphic outcome of crystallization. tandfonline.com Research has shown that the less stable orthorhombic polymorph of this compound can be selectively grown on gold surfaces functionalized with 3'-nitro-4-mercaptobiphenyl self-assembled monolayers. researchgate.net This level of control is crucial in materials science, where different polymorphs of a substance can have vastly different properties (e.g., solubility, stability, optical activity). By choosing a template that has a complementary structural and chemical interface, it is possible to favor the growth of a desired crystal form that might otherwise be difficult to obtain. tandfonline.com
Furthermore, this compound serves as a precursor in the synthesis of other functional molecules. For example, it can be used to synthesize 2-iodo-p-phenylenediamine, a compound that can be a building block for more complex materials. sigmaaldrich.com Its chemical handles—the amino, nitro, and iodo groups—allow for a range of subsequent chemical transformations, making it a versatile starting point for the development of materials for electronics and other advanced applications. sigmaaldrich.comchemscene.com
Mechanistic Investigations of Chemical Transformations Involving 2 Iodo 4 Nitroaniline
Reaction Kinetics of 2-Iodo-4-nitroaniline Synthesis and Derivatization
The synthesis of this compound from 4-nitroaniline (B120555) is a key transformation for which kinetic data provides understanding of the reaction progress. The rate of this electrophilic iodination is influenced by several factors, including the nature of the iodinating agent, the catalyst, and the solvent system. For instance, the iodination of 4-nitroaniline to produce this compound can be accomplished within hours at room temperature, indicating relatively fast reaction kinetics under optimized conditions. babafaridgroup.edu.in
Kinetic studies on the halogenation of anilines have shown that the reactions are often first order with respect to both the aniline (B41778) substrate and the halogenating agent. core.ac.uk The reactivity of nitroaniline isomers has been quantitatively assessed, revealing the order of reactivity as 4-nitroaniline > 2-nitroaniline (B44862) > 3-nitroaniline. researchgate.net The kinetics of iodination are also dependent on the pH of the medium. researchgate.net
The derivatization of this compound can involve reactions such as reduction of the nitro group or substitution of the iodo group. The kinetics of these subsequent transformations would be governed by the specific reagents and conditions employed. For example, the reduction of the nitro group to an amine is a common derivatization reaction.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Yield (%) | Reference |
| Iodinating Agent | I₂/HNO₃/AcOH | 89 | babafaridgroup.edu.in |
| Iodinating Agent | ICl | 36 | prepchem.com |
| Iodinating Agent | NIS/p-TsOH | 68-72 | |
| Iodinating Agent | NIS/AcOH (grinding) | 99 | scispace.com |
| Iodinating Agent | I₂/Silver Acetate (B1210297) | 72 | |
| Iodinating Agent | NIS/FeCl₃ | 73 | acs.org |
| Iodinating Agent | NIS/Silver(I) triflimide | 99 | acs.org |
Elucidation of Reaction Mechanisms (e.g., Electrophilic Iodination)
The primary mechanism for the synthesis of this compound from 4-nitroaniline is electrophilic aromatic substitution. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring of 4-nitroaniline. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the nitro group (-NO₂) is a strong deactivating group and a meta-director. The position of iodination is therefore directed to the ortho position relative to the activating amino group.
In Situ Formation of Reactive Electrophiles (e.g., I+)
The direct use of molecular iodine (I₂) for iodination is often slow due to its low electrophilicity. babafaridgroup.edu.in Therefore, various reagents are employed to generate a more potent electrophilic iodine species, often represented as I⁺, in situ.
Common methods for generating the iodine electrophile include:
Oxidation of Iodide: Oxidizing agents like nitric acid (HNO₃) or sodium periodate (B1199274) (NaIO₄) can oxidize iodide sources (like KI or I₂) to generate a more reactive iodinating species. babafaridgroup.edu.inresearchgate.net In the presence of nitric acid, the iodinating species is proposed to be protonated acetyl hypoiodite (B1233010) (CH₃COOI⁺H). rsc.org A system of NaIO₄/KI/NaCl in aqueous acetic acid generates iodine monochloride (ICl) in situ, which acts as the source of the I⁺ species. researchgate.netderpharmachemica.com
Activation of N-Iodosuccinimide (NIS): NIS is a common source of electrophilic iodine. Its activity is significantly enhanced in the presence of acids like p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid, or acetic acid. scispace.com The acid protonates the succinimide (B58015) nitrogen, increasing the electrophilicity of the iodine atom.
Use of Silver Salts: Silver salts, such as silver acetate (AgOAc) or silver(I) triflimide, can activate iodine or NIS. acs.org The silver ion coordinates to the iodine, facilitating the generation of a more electrophilic species. nih.gov
Role of Catalysts (e.g., Acetic Acid, Silver(I) Salts)
Catalysts play a crucial role in enhancing the rate and selectivity of the iodination of 4-nitroaniline.
Acetic Acid (AcOH): Acetic acid can function as both a solvent and a catalyst. google.com As a catalyst, it can activate iodinating agents like NIS by protonation. scispace.com It provides a mildly acidic medium that can facilitate the reaction without being harsh on the sensitive aniline substrate. babafaridgroup.edu.inscispace.com
Silver(I) Salts: Silver salts like silver acetate and silver(I) triflimide are effective catalysts for activating N-iodosuccinimide. acs.orgorganic-chemistry.org The silver(I) ion acts as a Lewis acid, coordinating to the nitrogen of NIS, thereby increasing the positive charge on the iodine atom and making it a more potent electrophile. acs.org This allows for mild and rapid iodination of various aromatic compounds, including anilines. acs.orgorganic-chemistry.org The use of silver(I) triflimide, in particular, has been shown to be highly efficient due to the non-complexing nature of the triflimide anion, which enhances the Lewis acidity of the silver cation. acs.org
Selectivity Studies in Iodination Processes
The regioselectivity of the iodination of 4-nitroaniline is a critical aspect of its synthesis. The directing effects of the substituents on the aromatic ring determine the position of the incoming iodo group.
Para-Selectivity Enhancement by Electron-Withdrawing Groups
In the case of 4-nitroaniline, the starting material already has a substituent at the para position relative to the amino group. The powerful ortho-, para-directing amino group therefore directs the incoming electrophile to the ortho position. The electron-withdrawing nitro group at the para position further deactivates the ring, but its influence is less significant than the activating effect of the amino group in determining the position of substitution. This leads to the selective formation of this compound.
In broader studies of electrophilic iodination, it has been observed that electron-withdrawing groups can influence selectivity. For instance, in the iodination of anilines, the presence of an electron-withdrawing group can enhance para-selectivity. However, for 4-nitroaniline, the substitution pattern inherently favors ortho-iodination.
Influence of Reaction Conditions on Reaction Outcomes and Yields
The outcome and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed.
Iodinating Agent and Catalyst System: The choice of iodinating agent and catalyst has a profound impact on the yield. For example, using N-iodosuccinimide (NIS) with a catalytic amount of acetic acid under grinding conditions can achieve a near-quantitative yield of 99%. scispace.com In contrast, using iodine monochloride (ICl) in acetonitrile (B52724) results in a much lower yield of 36%. prepchem.com The use of NIS in combination with p-toluenesulfonic acid gives a yield of 68-72%. An iron(III)-catalyzed reaction with NIS gives a 73% yield. acs.org A highly efficient method utilizing NIS and a silver(I) triflimide catalyst leads to a 99% yield. acs.org The combination of iodine and silver acetate can also provide a good yield of 72%.
Solvent: The solvent can influence the solubility of reagents and the reaction rate. Acetonitrile and acetic acid are commonly used solvents for this reaction. prepchem.comorgsyn.org Dichloromethane is also used, particularly in protection-deprotection strategies.
Temperature and Reaction Time: Many procedures for the iodination of 4-nitroaniline are carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight. prepchem.comorgsyn.org For instance, a method using iodine and nitric acid in acetic acid proceeds at room temperature for 4 hours. babafaridgroup.edu.in Another procedure with iodine monochloride requires stirring at room temperature for 18 hours. prepchem.com A method involving heating on a water bath for two hours has also been reported for the di-iodination of p-nitroaniline. orgsyn.org
Table 2: Comparison of Different Synthetic Methods and Their Yields
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Iodination | ICl, Acetonitrile | Room Temp | 18 | 36 | prepchem.com |
| Direct Iodination | I₂, Silver Acetate, Acetonitrile | 70 | 8 | 72 | |
| Direct Iodination | NIS, p-TsOH, Acetonitrile | 25-30 | 4-6 | 68-72 | |
| Direct Iodination | NIS, FeCl₃ | Not specified | 2 | 73 | acs.org |
| Direct Iodination | I₂/HNO₃/AcOH | Room Temp | 4 | 89 | babafaridgroup.edu.in |
| Grinding Method | NIS, AcOH | Room Temp | 0.08-0.12 | 99 | scispace.com |
| Silver-Catalyzed | NIS, AgNTf₂ | 40 | 1.5 | 99 | acs.org |
| Protection-Deprotection | 1. Ac₂O 2. NIS, TFA 3. NaOH | 0-5 (Iodination) | 2-4 (Iodination) | 85-90 (Iodination step) |
Analytical Methodologies in 2 Iodo 4 Nitroaniline Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental technique for separating and analyzing chemical compounds. For 2-Iodo-4-nitroaniline, various chromatographic methods are employed to ensure the quality of the synthesized material and to track its transformation during chemical processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the trace analysis and purity assessment of volatile and semi-volatile compounds like this compound. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and definitive structural information. nih.gov In a typical GC-MS analysis of iodinated aromatic amines, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and confirmation of the compound's structure.
Several GC-MS methods can be adapted for the analysis of this compound, including those using different ionization techniques like Electron Ionization (EI) and Negative Chemical Ionization (NCI), which offer varying levels of sensitivity and fragmentation patterns. nih.gov The choice of column, typically a fused silica (B1680970) capillary column like an Rxi-5Sil MS, and the temperature programming of the GC oven are critical for achieving good resolution between the target analyte and potential impurities. nih.gov
Table 1: Representative GC-MS Parameters for Analysis of Iodinated Aromatic Amines This table presents typical parameters that can be adapted for the analysis of this compound, based on established methods for similar compounds. nih.gov
| Parameter | Value/Description |
| GC System | Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2010 Plus or GCMS-TQ8050) nih.gov |
| Column | 30 m × 0.25 mm × 0.25 µm Rxi-5Sil MS (or similar) nih.gov |
| Injector Temperature | 270 °C nih.gov |
| Ion Source Temperature | 200 °C (EI mode) or 160 °C (NCI mode) nih.gov |
| Oven Program | Initial temp 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 1 min) nih.gov |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |
| Acquisition Mode | Single-Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov |
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. youtube.com This method allows a chemist to qualitatively observe the consumption of reactants and the formation of products over time. youtube.comyoutube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica gel) at various time intervals. youtube.com Alongside the reaction mixture, spots of the starting material (e.g., 4-nitroaniline) and the expected product (this compound) are also applied as standards for comparison. youtube.comscribd.com The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). As the solvent moves up the plate, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. scribd.com
The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, has appeared with a distinct Retention Factor (Rf) value. youtube.com Visualization of the spots is often achieved using non-destructive methods like a UV lamp, under which aromatic and conjugated compounds appear as dark spots. youtube.comlibretexts.org Alternatively, semi-destructive methods like exposure to iodine vapor can be used, which forms colored complexes with many organic compounds. youtube.comlibretexts.org
Table 2: General Parameters for TLC Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel coated plate |
| Mobile Phase | A solvent or mixture of solvents (e.g., hexane/ethyl acetate) with polarity optimized to achieve good separation between reactant and product spots. youtube.com |
| Application | Spotting of starting material, product standard, and reaction mixture at timed intervals. youtube.com |
| Visualization | UV light (254 nm) or an iodine chamber. libretexts.org |
Quantitative Analysis of this compound in Reaction Mixtures
Beyond qualitative monitoring, it is often necessary to determine the exact amount or concentration of this compound in a sample, for instance, to calculate reaction yield or to quantify impurities. Sensitive chromatographic techniques like GC-MS and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose. thermofisher.com
Quantitative analysis relies on comparing the instrumental response of the sample to that of a series of calibration standards with known concentrations of pure this compound. A calibration curve is generated by plotting the peak area (from the chromatogram) against the concentration of the standards. The concentration of this compound in the unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.
For GC-MS, operating in Single-Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for accurate quantification even at very low levels. nih.gov Studies on related aromatic amines have demonstrated excellent linearity over several orders of magnitude, with very low limits of detection (LODs), often in the picogram-per-liter (pg/L) range. nih.gov
Table 3: Performance Data for Quantitative Analysis of Aromatic Amines by GC-MS Techniques This table shows representative performance metrics from the analysis of related compounds, indicating the sensitivity and linear range achievable for the quantitative analysis of this compound. nih.gov
| Analytical Method | Typical Linear Range (ng/L) | Coefficient of Determination (R²) | Limit of Detection (LOD) Range (pg/L) |
| GC-EI-MS | 1 - 100 | > 0.99 | 9 - 50 |
| GC-NCI-MS | 0.1 - 10 | > 0.988 | 3.0 - 7.3 |
| GC-EI-MS/MS | 0.01 - 10 | > 0.99 | 0.9 - 3.9 |
Future Directions and Emerging Research Areas in 2 Iodo 4 Nitroaniline Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of 2-iodo-4-nitroaniline is a well-established process, but researchers are continuously seeking more efficient, cost-effective, and environmentally friendly methods. Key areas of exploration include:
Green Chemistry Approaches: Innovations are focusing on minimizing hazardous waste and energy consumption. One such method involves the solvent-free iodination of 4-nitroaniline (B120555) using N-iodosuccinimide (NIS) and a catalytic amount of acetic acid, achieving a 99% yield in just 5-7 minutes through grinding at room temperature. scispace.com Another green approach utilizes ball milling with iodine and a catalytic amount of ammonium (B1175870) cerium(IV) nitrate, which eliminates solvent waste and provides a 70% yield within 2 hours.
Catalyst Development: The development of novel catalysts is crucial for enhancing reaction rates and selectivity. Silver(I)-catalyzed iodination of arenes using NIS has shown promise, with the ability to lower catalyst loading to 2 mol% for gram-scale synthesis of this compound, achieving a 90% yield. acs.org
Flow Chemistry Systems: Continuous flow chemistry offers precise control over reaction parameters, leading to improved consistency and scalability. These systems enable real-time monitoring of the iodination process, which helps in reducing batch-to-batch variability.
One-Pot Syntheses: One-pot diazotization-iodination methods are being explored for their operational simplicity and mild reaction conditions, making them suitable for the late-stage iodination of complex molecules.
A comparative analysis of various synthetic methods for this compound is presented below:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages |
| Grinding Method | 4-Nitroaniline | N-Iodosuccinimide (NIS), Acetic Acid | Room Temperature, 5-7 min | 99 | Short reaction time, high yield, solvent-free scispace.com |
| Ball Milling | 4-Nitroaniline | Iodine, Ammonium Cerium(IV) Nitrate (CAN) | 2 hours | 70 | Eliminates solvent waste |
| Silver(I)-Catalysis | 4-Nitroaniline | N-Iodosuccinimide (NIS), Silver(I) triflimide | 40 °C, 1.5 h | 90-99 | Low catalyst loading for scale-up acs.org |
| Iodine Monochloride | p-Nitroaniline | Iodine monochloride, Acetic acid | Not specified | Not specified | Traditional method prepchem.com |
| Iodination of 4-Nitroaniline | 4-Nitroaniline | Iodine, Silver acetate (B1210297) | Not specified | High | High purity |
| N-Iodosuccinimide (Industrial) | 4-Nitroaniline | NIS, p-Toluenesulfonic acid | 25–30°C, 4–6 hours | 92-95 | Lower production cost, reduced corrosivity (B1173158) |
| Protection-Deprotection | 4-Nitroacetanilide | NIS, Trifluoroacetic acid, NaOH | 0–5°C (iodination), 80–100°C (hydrolysis) | 85-90 (iodination) | High regioselectivity |
Discovery of New Biological Applications Beyond Antimicrobial and Cytotoxic Effects
While the antimicrobial and cytotoxic properties of this compound and its derivatives are recognized, emerging research is aimed at uncovering new biological roles. This includes:
Enzyme Inhibition: Derivatives of this compound are being investigated as potential inhibitors for a range of enzymes implicated in various diseases. For instance, novel 2-aminobenzothiazole (B30445) derivatives incorporating a 4-nitroaniline moiety have been synthesized and evaluated for their inhibitory activity against PI3Kγ, an enzyme involved in cancer pathways. semanticscholar.org
Receptor Binding Studies: The structural framework of this compound makes it a candidate for designing ligands that can bind to specific biological receptors. For example, derivatives are being explored as ligands for human β-amyloid plaques, which are associated with Alzheimer's disease. acs.org
Imaging Agents: The incorporation of radioisotopes into the this compound scaffold could lead to the development of novel imaging agents for diagnostic purposes in conditions like cancer and neurological disorders. acs.org
Recent studies have highlighted the potential of related nitroaniline compounds in various therapeutic areas. For instance, novel benzothiazole-piperazine compounds have shown cytotoxic effects against colon, breast, and liver cancer cell lines. semanticscholar.org
Integration into Advanced Functional Material Systems
The unique electronic and structural properties of this compound make it a promising building block for advanced functional materials. iodobenzene.ltd Key areas of development include:
Organic Electronics: The electron-withdrawing nature of the nitro and iodo groups can be harnessed in the design of organic semiconductors and components for electronic devices.
Non-linear Optical (NLO) Materials: The molecular structure of this compound suggests potential for NLO applications, which are crucial for technologies like optical data storage and telecommunications.
Polymorph Control for Smart Materials: this compound is known to exhibit polymorphism, with at least three identified crystal forms: triclinic, orthorhombic, and monoclinic. researchgate.netucc.ieacs.org The ability to selectively grow a specific polymorph, such as the less stable orthorhombic form on self-assembled monolayers, opens up possibilities for creating materials with tunable physical properties. researchgate.net This control over crystal packing is essential for developing "smart" materials that respond to external stimuli.
The different polymorphs of this compound can be distinguished by various analytical techniques:
| Polymorph | Crystal System | Key Differentiating Features |
| Triclinic | Triclinic | Tends to produce plate-like crystals. ucc.ie |
| Orthorhombic | Orthorhombic | Tends to produce needle-like crystals. ucc.ie |
| Monoclinic | Monoclinic | Generally provides the most prismatic morphology. ucc.ie |
Development of High-Throughput Screening Methodologies for Derivatives
To accelerate the discovery of new applications for this compound derivatives, high-throughput screening (HTS) methodologies are being developed. These methods allow for the rapid synthesis and evaluation of large libraries of related compounds.
Combinatorial Chemistry: By systematically modifying the functional groups on the this compound scaffold, vast libraries of derivatives can be generated.
Automated Screening: Automated systems can then be used to screen these libraries for desired biological activities or material properties. This includes techniques like high-throughput crystallization to explore polymorphs and co-crystals. researchgate.netrsc.org
In Silico Screening: Computational methods, such as molecular docking and virtual screening, are employed to predict the potential activity of derivatives before they are synthesized, thereby prioritizing the most promising candidates. rsc.orgsci-hub.box For example, in silico screening has been used to predict the formation of co-crystals with caffeine (B1668208). sci-hub.box
Advanced Theoretical and Computational Studies for Predictive Design
Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the properties of this compound and its derivatives.
Density Functional Theory (DFT) Calculations: DFT methods are used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can provide insights into the relative energies of different tautomeric forms and help in understanding reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or within a crystal lattice, providing insights into its interactions and dynamic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. These models can be used to predict the properties of new derivatives and guide the design of molecules with enhanced performance.
Q & A
Q. What are the primary characterization techniques for identifying polymorphs of 2-iodo-4-nitroaniline (INA)?
- Methodological Answer : Polymorph identification requires a combination of techniques:
- Powder X-ray Diffraction (PXRD) : Resolves differences in crystal lattice parameters (e.g., triclinic vs. orthorhombic phases) .
- Differential Scanning Calorimetry (DSC) : Detects thermal events (e.g., melting points, phase transitions). For INA, DSC revealed distinct melting endotherms for triclinic (187°C) and monoclinic (194°C) forms .
- Infrared Spectroscopy (IR) : Identifies hydrogen-bonding patterns and nitro-group vibrations, which vary between polymorphs .
- In Situ Laser Probe Monitoring : Tracks solvent-mediated transformations in real time by observing crystal morphology changes .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Use ethanol for recrystallization, as it supports concomitant growth of triclinic and orthorhombic forms. Avoid solvents that promote rapid precipitation, which may lead to amorphous phases .
- Supersaturation Control : Maintain precise temperature and concentration gradients during crystallization to minimize kinetic trapping of metastable phases .
- Template-Assisted Growth : For selective polymorph formation, use self-assembled monolayers (SAMs) with functional groups (e.g., 3'-NO₂-4-mercaptobiphenyl) to stabilize specific crystal faces .
Advanced Research Questions
Q. How can experimental conditions be optimized to selectively obtain the orthorhombic polymorph of INA?
- Methodological Answer :
- Template Design : Use SAMs with iodine or nitro substituents to mimic the orthorhombic phase’s molecular arrangement. The orthorhombic form preferentially nucleates on SAMs due to complementary halogen bonding (I···O-NO₂ interactions) .
- Kinetic Control : Rapid cooling of supersaturated ethanol solutions favors the orthorhombic phase, while slower cooling promotes the thermodynamically stable triclinic form .
- Additive Screening : Introduce co-solvents (e.g., acetone) or surfactants to modulate interfacial energy and nucleation kinetics .
Q. How do supramolecular synthons influence the crystal packing of INA?
- Methodological Answer :
- Halogen Bonding : The iodine atom in INA acts as a halogen bond donor, interacting with electron-rich nitro groups (I···O-NO₂). This drives the formation of 1D chains in the orthorhombic phase .
- Hydrogen Bonding : N-H···O hydrogen bonds between amino and nitro groups create 2D sheets in the triclinic polymorph. Synthon hierarchy analysis reveals that hydrogen bonding dominates over halogen bonding in determining overall packing .
- Synthon Engineering : Modify substituents (e.g., replacing iodine with bromine) to alter synthon competition and design new crystal architectures .
Q. How should researchers resolve contradictions in polymorph stability data for INA?
- Methodological Answer :
- Solvent-Mediated Transformation Studies : Monitor phase transitions in different solvents (e.g., ethanol vs. acetonitrile) using PXRD and microscopy. For example, the monoclinic form of INA is metastable in ethanol but becomes dominant in acetonitrile due to solvent-specific stabilization .
- Thermodynamic vs. Kinetic Stability : Use DSC to differentiate between irreversible melting (kinetic control) and reversible phase transitions (thermodynamic control). The triclinic form is thermodynamically stable, while orthorhombic and monoclinic forms are kinetically trapped .
- Computational Modeling : Employ density functional theory (DFT) to calculate lattice energies and predict relative stabilities under varying conditions .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in isolating pure monoclinic INA?
- Methodological Answer :
- Seeding Techniques : Introduce monoclinic seed crystals during crystallization to bypass nucleation barriers.
- Solvent Screening : Use solvents with low dielectric constants (e.g., toluene) to favor monoclinic phase growth via weak van der Waals interactions .
- High-Throughput Crystallization : Explore a matrix of temperature, solvent, and additive combinations using automated platforms (e.g., HEL Group’s AutoLAB) to identify optimal monoclinic growth conditions .
Q. How can researchers validate the phase purity of INA polymorphs?
- Methodological Answer :
- Cross-Validation with Multiple Techniques : Combine PXRD, DSC, and IR data to ensure consistency across methods. For example, monoclinic INA shows a unique IR peak at 1520 cm⁻¹ (asymmetric NO₂ stretch) absent in other forms .
- Quantitative Phase Analysis : Use Rietveld refinement of PXRD data to quantify phase ratios in mixed samples .
- In Situ Monitoring : Deploy time-resolved PXRD during temperature ramps to detect hidden phase transitions .
Data Interpretation and Reporting
Q. How should researchers document polymorphic transformations in INA for publication?
- Methodological Answer :
- Crystallographic Data Deposition : Submit structure files (CIFs) for all polymorphs to the Cambridge Structural Database (CSD).
- Transformation Pathways : Report solvent, temperature, and template effects on phase transitions. For example, triclinic→monoclinic transitions occur in ethanol at 40°C over 72 hours .
- Uncertainty Quantification : Include error margins in DSC thermograms (e.g., ±0.5°C for melting points) and PXDR peak positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
